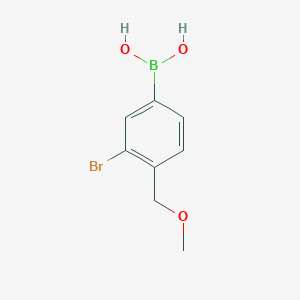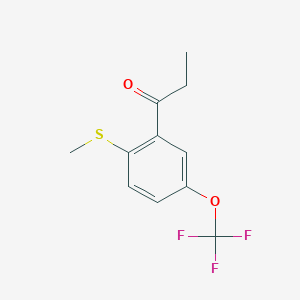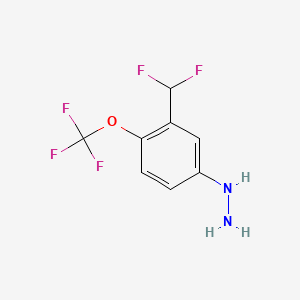
Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are significant in organic chemistry due to their presence in various natural products and their utility as building blocks in synthetic chemistry . This compound is characterized by a furan ring attached to a benzene ring, which is further substituted with two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylate derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Lacks the furan ring, making it less reactive in certain chemical transformations.
Furan-2,5-dicarboxylate: Contains two carboxylate groups instead of ester groups, leading to different reactivity and solubility properties.
Uniqueness
Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate is unique due to the presence of both a furan ring and ester groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
123418-15-5 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)10-6-3-5-9(11-7-4-8-19-11)12(10)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
BJVBJTAZRXDEIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C(=O)OC)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



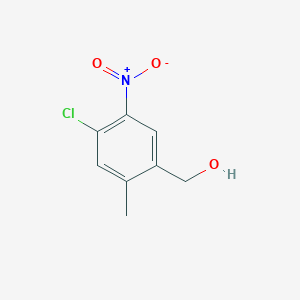

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)
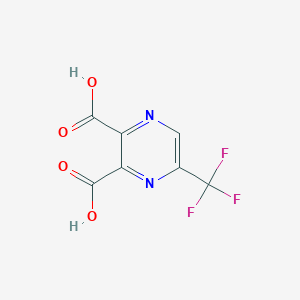
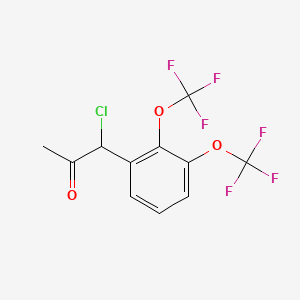

![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

